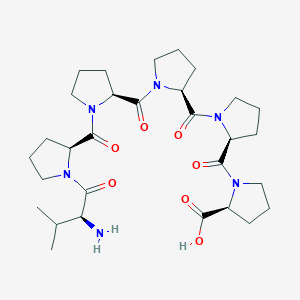
L-Valyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Valyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline is a synthetic peptide composed of multiple proline and valine residues
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA and scavengers.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or fermentation processes using genetically engineered microorganisms. These methods ensure high yield and purity of the peptide.
化学反応の分析
Types of Reactions
L-Valyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline can undergo various chemical reactions, including:
Oxidation: Oxidation of proline residues can lead to the formation of hydroxyproline.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Substitution reactions can introduce different functional groups into the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or osmium tetroxide (OsO₄) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxyproline derivatives, while substitution can introduce new functional groups into the peptide chain.
科学的研究の応用
L-Valyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for potential therapeutic applications, including as an inhibitor of angiotensin-converting enzyme (ACE), which is relevant for blood pressure regulation.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
作用機序
The mechanism of action of L-Valyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline involves its interaction with specific molecular targets. For example, as an ACE inhibitor, it binds to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure. The pathways involved include the renin-angiotensin system and kinin-kallikrein system.
類似化合物との比較
Similar Compounds
L-Valyl-L-prolyl-L-proline: Another peptide with ACE inhibitory activity.
L-Isoleucyl-L-prolyl-L-proline: Similar in structure and function, also an ACE inhibitor.
Uniqueness
L-Valyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline is unique due to its extended proline sequence, which may confer distinct structural and functional properties compared to shorter peptides. This uniqueness can influence its stability, binding affinity, and overall biological activity.
特性
CAS番号 |
921192-63-4 |
|---|---|
分子式 |
C30H46N6O7 |
分子量 |
602.7 g/mol |
IUPAC名 |
(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C30H46N6O7/c1-18(2)24(31)29(41)35-16-6-11-22(35)27(39)33-14-4-9-20(33)25(37)32-13-3-8-19(32)26(38)34-15-5-10-21(34)28(40)36-17-7-12-23(36)30(42)43/h18-24H,3-17,31H2,1-2H3,(H,42,43)/t19-,20-,21-,22-,23-,24-/m0/s1 |
InChIキー |
WDZZZQHFPYCDBM-BTNSXGMBSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)O)N |
正規SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N5CCCC5C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


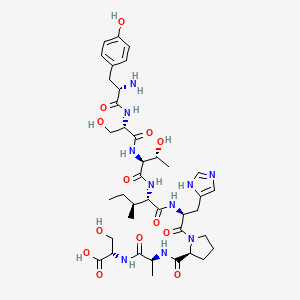
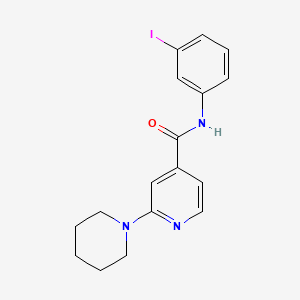
![N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B12616407.png)
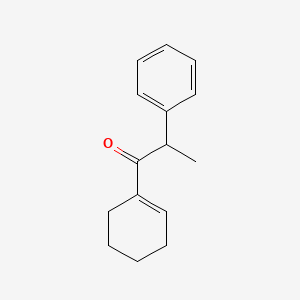
![3-{[Dimethyl(phenyl)silyl]oxy}pentane-1,5-diol](/img/structure/B12616424.png)
![N-{4-[(Propan-2-yl)oxy]cyclohexyl}cycloheptanamine](/img/structure/B12616430.png)
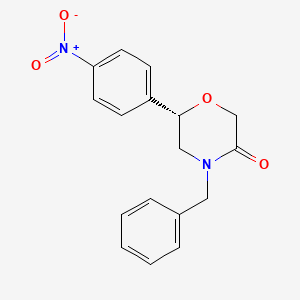
![methyl 4-[5-(3,4-dichlorophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoate](/img/structure/B12616433.png)
![(6-[4-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol](/img/structure/B12616436.png)
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea](/img/structure/B12616437.png)
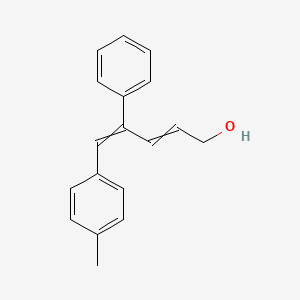
![N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine](/img/structure/B12616443.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester](/img/structure/B12616451.png)

